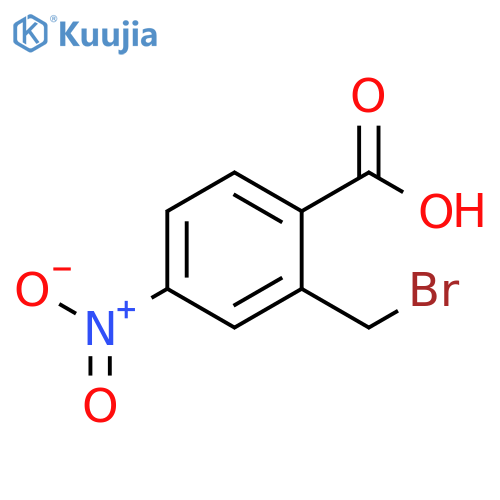

Cas no 37156-27-7 (2-(bromomethyl)-4-nitrobenzoic acid)

2-(bromomethyl)-4-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-(bromomethyl)-4-nitro-

- Lenalidomide Impurity 15

- 2-(bromomethyl)-4-nitrobenzoic acid

-

- MDL: MFCD16249559

- インチ: 1S/C8H6BrNO4/c9-4-5-3-6(10(13)14)1-2-7(5)8(11)12/h1-3H,4H2,(H,11,12)

- InChIKey: SCCBWIRFJQDTIK-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=C([N+]([O-])=O)C=C1CBr

じっけんとくせい

- 密度みつど: 1.814±0.06 g/cm3(Predicted)

- ふってん: 423.4±35.0 °C(Predicted)

- 酸性度係数(pKa): 2.73±0.32(Predicted)

2-(bromomethyl)-4-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-299919-1.0g |

2-(bromomethyl)-4-nitrobenzoic acid |

37156-27-7 | 1.0g |

$1133.0 | 2023-02-28 | ||

| Enamine | EN300-299919-10.0g |

2-(bromomethyl)-4-nitrobenzoic acid |

37156-27-7 | 10.0g |

$3742.0 | 2023-02-28 | ||

| Enamine | EN300-299919-1g |

2-(bromomethyl)-4-nitrobenzoic acid |

37156-27-7 | 1g |

$1133.0 | 2023-09-06 | ||

| Enamine | EN300-299919-10g |

2-(bromomethyl)-4-nitrobenzoic acid |

37156-27-7 | 10g |

$3742.0 | 2023-09-06 | ||

| Enamine | EN300-299919-2.5g |

2-(bromomethyl)-4-nitrobenzoic acid |

37156-27-7 | 2.5g |

$2347.0 | 2023-09-06 | ||

| Enamine | EN300-299919-5.0g |

2-(bromomethyl)-4-nitrobenzoic acid |

37156-27-7 | 5.0g |

$2976.0 | 2023-02-28 | ||

| Enamine | EN300-299919-5g |

2-(bromomethyl)-4-nitrobenzoic acid |

37156-27-7 | 5g |

$2976.0 | 2023-09-06 |

2-(bromomethyl)-4-nitrobenzoic acid 関連文献

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511

-

Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063

-

P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

2-(bromomethyl)-4-nitrobenzoic acidに関する追加情報

Compound CAS No 37156-27-7: 2-(bromomethyl)-4-nitrobenzoic Acid

The compound with CAS number 37156-27-7, commonly referred to as 2-(bromomethyl)-4-nitrobenzoic acid, is a significant organic compound with diverse applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a bromomethyl group at the 2-position and a nitro group at the 4-position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.

Recent studies have highlighted the potential of 2-(bromomethyl)-4-nitrobenzoic acid in the field of drug discovery. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors. The bromomethyl group serves as an electrophilic site, enabling various substitution reactions that can lead to the formation of novel pharmacophores. Additionally, the nitro group at the para position contributes to the compound's electronic properties, enhancing its reactivity in certain chemical transformations.

In terms of synthesis, several methods have been reported for the preparation of 2-(bromomethyl)-4-nitrobenzoic acid. One common approach involves the bromination of a methyl-substituted benzoic acid derivative, followed by nitration at the para position. This multi-step synthesis requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have also been explored to optimize this process, reducing production costs and environmental impact.

The application of 2-(bromomethyl)-4-nitrobenzoic acid extends beyond drug discovery. It has been utilized as a building block in polymer chemistry, where its functional groups enable the formation of cross-linked polymers with tailored mechanical properties. Moreover, this compound has shown promise in environmental chemistry as a model compound for studying degradation pathways under various conditions. Researchers have investigated its stability under UV light and in aqueous environments, providing insights into its potential use in remediation technologies.

In conclusion, CAS No 37156-27-7, or 2-(bromomethyl)-4-nitrobenzoic acid, is a versatile compound with a wide range of applications. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As ongoing research continues to uncover new possibilities for this compound, its role in advancing chemical innovation is expected to grow significantly.

37156-27-7 (2-(bromomethyl)-4-nitrobenzoic acid) 関連製品

- 91416-08-9(6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one)

- 2138346-54-8(1-({2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperazine)

- 2624139-70-2(2-(1-nitrosopiperidin-3-yl)methoxyacetic acid)

- 1227571-03-0(2-(2,6-dichloropyridin-4-yl)acetonitrile)

- 120337-90-8(3-Amino-4-(butylamino)benzoic acid)

- 2088945-44-0(Benzeneacetonitrile, 3-(chlorodifluoromethoxy)-)

- 1316122-36-7(Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate)

- 1936241-59-6(4,6-Dichloro-3-methoxy-1H-pyrazolo3,4-dpyrimidine)

- 1215206-31-7(2'-Bromo-3'-methylbiphenyl-3-carboxylic acid)

- 1286898-52-9(Methyl 3-[(2-chlorobenzyl)oxy]benzoate)